molecular formula C13H16N2O4S3 B2606798 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate CAS No. 1195771-65-3

2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate

Cat. No.: B2606798
CAS No.: 1195771-65-3
M. Wt: 360.46
InChI Key: YNKNGAHVZJLFGL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate typically involves the reaction of N-Hydroxysuccinimide with 4-Cyano-4-((ethylsulfanylthiocarbonyl)sulfanyl)pentanoic acid . The reaction is carried out under inert atmosphere conditions at a temperature range of 2-8°C . The product is then purified to achieve a purity of 95% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring that the reaction conditions are carefully controlled to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems and targeted therapies, is ongoing.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity and function. This interaction is crucial for its applications in biochemical and medicinal research.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxysuccinimide (NHS): A related compound used in similar biochemical applications.

    4-Cyano-4-((ethylsulfanylthiocarbonyl)sulfanyl)pentanoic acid: A precursor in the synthesis of the target compound.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its ability to form stable covalent bonds with proteins and enzymes makes it particularly valuable in biochemical and medicinal research.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-cyano-4-ethylsulfanylcarbothioylsulfanylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S3/c1-3-21-12(20)22-13(2,8-14)7-6-11(18)19-15-9(16)4-5-10(15)17/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKNGAHVZJLFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)SC(C)(CCC(=O)ON1C(=O)CCC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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